octadecyl phosphate

Description

Significance in Contemporary Chemical Research

The significance of octadecyl phosphate (B84403) in modern chemical research stems from its versatile nature as a surface-active agent. Its ability to self-assemble at interfaces and modify surface properties has made it a valuable tool in materials science and interfacial engineering. Researchers are actively exploring its potential in the development of advanced materials with tailored functionalities. acs.orgethz.ch

The historical development of octadecyl phosphate and related compounds can be traced back to the mid-20th century, with early patents focusing on their synthesis and production. Since then, research has expanded to investigate its utility in various industrial applications, including as an emulsifier, wetting agent, and catalyst for surfactant coatings. Contemporary research continues to uncover new applications for this compound, driven by advancements in nanotechnology and surface science.

Scope of Academic Inquiry

The academic inquiry into this compound is broad and interdisciplinary. Key areas of investigation include:

Advanced Materials: Researchers are studying the role of this compound in the synthesis and stabilization of nanoparticles, as well as its use in creating functional coatings and thin films. researchgate.net

Interfacial Science: The behavior of this compound at various interfaces, such as air-water and solid-liquid, is a major area of study. This includes its role in the formation of Langmuir and Langmuir-Blodgett films and its function as a surfactant and emulsifier. ethz.chscirp.org

Biomedical Applications: The biocompatibility of this compound and its derivatives is being explored for potential use in drug delivery systems and as coatings for biomedical implants. ontosight.ai

The ongoing research into this compound highlights its importance as a versatile molecule with the potential to contribute to significant advancements in a wide range of scientific and technological fields. ontosight.ai

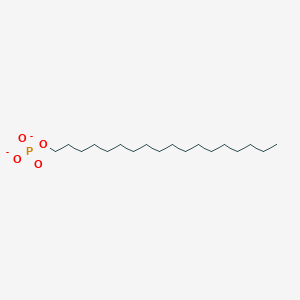

Structure

2D Structure

Properties

Molecular Formula |

C18H37O4P-2 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

octadecyl phosphate |

InChI |

InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21)/p-2 |

InChI Key |

UHGIMQLJWRAPLT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-] |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Pathways

Synthetic Methodologies for Octadecyl Phosphate (B84403) and its Esters

The synthesis of octadecyl phosphate, a molecule combining a long hydrophobic octadecyl chain with a hydrophilic phosphate group, can be achieved through several established methodologies. These methods primarily involve the formation of a phosphate ester bond.

Esterification is a fundamental process for synthesizing this compound esters. A common industrial approach involves the reaction of a phosphorylating agent with octadecan-1-ol (stearyl alcohol). One widely used method is the reaction of phosphorus pentoxide (P₂O₅) with octadecyl alcohol. google.com To control the reaction and favor the formation of the monoester over the diester, a mixture of phosphoric acid and P₂O₅ can be used as the phosphorylating agent. google.com This reaction is typically performed under reduced pressure and at elevated temperatures (70-120°C). google.com The reaction of phosphorus pentoxide with ethoxylated long-chain alcohols is another route to produce these phosphate esters. google.com

Another key method is the esterification of phosphorus oxychloride (POCl₃) with octadecyl alcohol. In this nucleophilic substitution reaction, the hydroxyl group of the alcohol attacks the phosphorus atom, displacing chloride ions to form the phosphate ester. The reaction is exothermic and requires careful control of the temperature and the rate of addition of POCl₃ to prevent side reactions. Following the esterification, a neutralization step with an alkali solution is necessary to remove acidic byproducts like HCl.

A summary of common esterification reactants for producing this compound is provided below.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Octadecan-1-ol | Phosphorus Pentoxide (P₂O₅) | Mixture of mono- and di-esters | google.com |

| Octadecan-1-ol | Phosphoric Acid & P₂O₅ | Primarily monoester | google.com |

| Octadecan-1-ol | Phosphorus Oxychloride (POCl₃) | Mono-, di-, or tri-esters |

Phosphorylation introduces a phosphate group into an organic molecule, and several protocols are available for the synthesis of this compound. The reaction of long-chain aliphatic alcohols like octadecanol with phosphorus pentoxide is a documented method for preparing phosphate esters. researchgate.net

A prevalent laboratory and industrial method involves reacting octadecyl alcohol with phosphorus oxychloride (POCl₃). This process can be adjusted to produce monooctadecyl, dioctadecyl, or trioctadecyl phosphates depending on the stoichiometric ratios of the reactants. The synthesis of trithis compound, for example, involves the dropwise addition of POCl₃ to heated octadecyl alcohol, followed by a period of equilibration to complete the ester formation. The resulting mixture is then neutralized and washed to purify the product.

For more complex structures, such as those found in phospholipids, specific phosphorylation protocols are employed. For instance, 1,2-dioctadecyl-sn-glycero-3-phosphate can be synthesized by phosphorylating 1,2-dioctadecyl-sn-glycerol with an agent like diphenylphosphorodichloridate, followed by catalytic hydrogenolysis to remove the phenyl protecting groups. cdnsciencepub.com

A method for synthesizing alkyl phosphate monoesters with high selectivity involves using a mixture of phosphoric acid and phosphorus pentoxide as the phosphorylation reagent, reacting with the fatty alcohol under vacuum conditions. google.com This approach aims to overcome the formation of diester byproducts that can occur when using the highly reactive P₂O₅ alone. google.com

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. sciencedaily.com In the context of organophosphorus chemistry, this has led to the development of more environmentally friendly methods for phosphonate (B1237965) synthesis. sciencedaily.combioengineer.org While not always specific to this compound, these green methods are applicable to the synthesis of long-chain phosphonates.

Key green chemistry strategies include:

Solvent-Free Synthesis: Reactions are conducted without a solvent, often by grinding the reactants together. acgpubs.orgrsc.org For example, α-hydroxyphosphonates can be synthesized by grinding aldehydes and diethylphosphite with a catalyst like piperazine (B1678402) at room temperature, often resulting in high yields within minutes. acgpubs.org

Microwave-Assisted Synthesis: Microwaves provide rapid and efficient heating, often leading to shorter reaction times and improved yields. rsc.orgjmaterenvironsci.com This technique has been successfully used for the one-pot, three-component synthesis of α-sulfamidophosphonates under solvent- and catalyst-free conditions. jmaterenvironsci.com

Ultrasound-Assisted Methods: Sonication provides the energy to agitate the reaction, representing an eco-friendly alternative to conventional heating. rsc.org

These approaches reduce waste, avoid the use of toxic solvents, and can lead to more energy-efficient processes, marking a significant step towards sustainable chemical production. bioengineer.org

Phosphorylation Protocols

Functional Derivatives and Analogs

The this compound structure can be modified to create functional derivatives and analogs with specific properties and applications, particularly in materials science and pharmacology.

Octadecylphosphonic acid (OPA) is an important derivative distinguished by a direct and highly stable carbon-phosphorus (C-P) bond, in contrast to the C-O-P bond of a phosphate ester. rsc.orgbiosynth.com

A standard method for synthesizing OPA is the Michaelis-Arbuzov reaction. acs.org This process involves two main steps:

Arbuzov Reaction: 1-bromooctadecane (B154017) is reacted with an excess of triethyl phosphite (B83602). The mixture is heated under reflux (around 150°C) for several hours. In this step, the phosphite ester acts as a nucleophile, displacing the bromide to form a diethyl phosphonate ester.

Hydrolysis: The resulting diethyl octadecylphosphonate is then hydrolyzed to the phosphonic acid. This is typically achieved by adding concentrated hydrochloric acid (HCl) and heating the solution (around 100°C) overnight. The final product, octadecylphosphonic acid, precipitates as a solid upon cooling and can be isolated by filtration. acs.org

The synthesis can be summarized by the following reaction scheme: CH₃(CH₂)₁₇Br + P(OC₂H₅)₃ → CH₃(CH₂)₁₇PO(OC₂H₅)₂ + C₂H₅Br CH₃(CH₂)₁₇PO(OC₂H₅)₂ + 2HCl + 2H₂O → CH₃(CH₂)₁₇PO(OH)₂ + 2C₂H₅Cl

The attachment of an octadecyl lipid moiety to nucleoside phosphates is a key strategy in prodrug design. researchgate.net This modification enhances the lipophilicity of the drug, which can improve its absorption and cellular uptake. google.com These lipid prodrugs are designed to bypass the often inefficient initial phosphorylation step required to activate many antiviral and anticancer nucleoside analogs. google.com.qanih.gov

One synthetic approach involves coupling a protected nucleoside monophosphate with an octadecyl-containing glycerol (B35011) derivative. For example, the synthesis of an octadecyl glycerol (ODG)-acyclovir phosphate prodrug was achieved in three steps. nih.govacs.org

First, the phosphate group was introduced onto a protected acyclovir (B1169) molecule by coupling it with cyanoethyl phosphate.

The resulting nucleoside cyanoethyl phosphate was then coupled with 1-octadecyl-glycerol.

Finally, deprotection steps yielded the desired ODG-acyclovir monophosphate prodrug. nih.govacs.org

These lipid-nucleotide conjugates, such as 1-O-octadecyl-sn-glycero-3-phospho-3'-azidothymidine (AZT), serve as orally bioavailable prodrugs. google.com The synthesis can involve the condensation of a 1-O-alkyl glycerol, like batyl alcohol, with the monophosphate of the drug candidate. google.com The linkage between the 1-O-octadecyl glycerol moiety and the drug is typically a phosphodiester bond. google.com

The table below summarizes the key components of these prodrugs.

| Prodrug Component | Function | Reference |

| Nucleoside Analog (e.g., AZT, Acyclovir) | Active drug component | google.comnih.govacs.org |

| Phosphate/Phosphonate Group | Links the lipid to the drug; mimics natural nucleotides | nih.gov |

| Octadecyl Moiety (often as part of a glycerol) | Increases lipophilicity for enhanced absorption | researchgate.netgoogle.com |

Diammonium Phosphate Octadecyl Citrate (DAPOC)

A notable derivatization of this compound is the synthesis of Diammonium Phosphate Octadecyl Citrate (DAPOC). This compound was developed as a novel fluorine-free and formaldehyde-free finishing agent to impart hydrophobic, flame retardant, and antimicrobial properties to materials like cotton fabric. researchgate.net

The synthesis of DAPOC is achieved through a one-pot reaction involving stearic acid (octadecanoic acid), citric acid (propane-1,2,3-tricarboxylic acid), and diammonium hydrogen phosphate. researchgate.net The process is conducted in a stirred vacuum reactor. researchgate.net The resulting DAPOC compound can then be applied to substrates; for instance, it is grafted onto cotton fabrics using a conventional pad-dry-cure method. researchgate.net The chemical structure of the synthesized DAPOC has been verified using nuclear magnetic resonance spectroscopy (¹H-NMR). researchgate.net Research findings indicate that cotton fabric treated with a 12% concentration of DAPOC achieved a water contact angle of 151.9°, demonstrating significant hydrophobicity. researchgate.net Furthermore, the treated fabrics showed clear flame-retardant capabilities and maintained these properties even after 20 laundering cycles. researchgate.net

| Component | Role in Synthesis |

| Stearic Acid (Octadecanoic Acid) | Provides the hydrophobic octadecyl chain |

| Citric Acid | Contributes to the molecular backbone and antimicrobial properties |

| Diammonium Hydrogen Phosphate | Source of the phosphate and ammonium (B1175870) groups, contributing to flame retardancy |

| Triethanolamine (TEA) | Used as an enhancer in the formulation |

This table summarizes the components used in the synthesis of DAPOC as described in the research. researchgate.net

Hydrophobically Modified Alpha-Zirconium Phosphate

Alpha-zirconium phosphate (α-ZrP) is a layered inorganic material that can be chemically modified to alter its surface properties. acs.orgnih.govresearchgate.net In its natural state, α-ZrP is hydrophilic. nih.gov However, through derivatization with long-chain alkyl compounds, its surface can be rendered hydrophobic, making it suitable for applications such as enhancing oil recovery or as a component in nonpolar systems. acs.orgnih.gov

The process typically begins with the synthesis of highly crystalline α-ZrP nanoparticles, often via a refluxing method. nih.govgrafiati.com This involves reacting a zirconium source, like zirconium oxychloride (ZrOCl₂·8H₂O), with phosphoric acid (H₃PO₄). nih.gov The resulting α-ZrP nanoparticles can then be exfoliated into individual nanosheets, for example, by using tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH). nih.gov

The key step is the surface functionalization to create a hydrophobic exterior. This is accomplished by reacting the surface P–O–H groups of the α-ZrP nanoparticles with specific organosilanes or isocyanates. acs.orgresearchgate.net

Modification with Octadecyltrichlorosilane (OTS): Hydrophilic α-ZrP nanosheets are modified using OTS. acs.orgnih.gov This one-step synthesis results in the formation of P–O–Si bonds, grafting the long octadecyl chains onto the surface of the α-ZrP and creating highly hydrophobic nanoparticles. acs.org

Modification with Octadecyl Isocyanate: In another method, α-ZrP is reacted with octadecyl isocyanate to produce hydrophobically modified α-ZrP-I. grafiati.comresearchgate.net This grafting process also introduces hydrophobic groups onto the surface of the zirconium phosphate layers. researchgate.net

The success of these modifications is confirmed through various analytical techniques. acs.orggrafiati.comresearchgate.net

| Analytical Technique | Purpose in Characterization |

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirms the grafting of the octadecyl groups onto the α-ZrP surface. acs.orgnih.govgrafiati.com |

| X-ray Diffraction (XRD) | Measures the change in the interlayer distance of the α-ZrP, which increases after modification. nih.govgrafiati.com |

| Thermogravimetric Analysis (TGA) | Characterizes the surface coverage of the organic modifier by measuring weight loss at different temperatures. acs.orggrafiati.com |

| Scanning Electron Microscopy (SEM) | Studies the morphology and dispersion of the modified nanosheets. nih.govgrafiati.com |

This table outlines the common methods used to confirm the successful hydrophobic modification of α-Zirconium Phosphate.

Other Functionalized this compound Systems

Beyond DAPOC and modified α-ZrP, this compound is used to functionalize a variety of other systems, creating materials with specific properties for diverse applications.

Di-n-octadecyl Phosphate Synthesis: The synthesis of di-n-octadecyl phosphate involves a two-step process. First, a mixture of alcohols (like n-hexadecanol and n-octadecanol) reacts with diethylphosphite. The second step is the oxidation of the resulting phosphites using an oxidizing agent like sodium hypochlorite (B82951) to yield the final phosphate product. vulcanchem.com

Functionalization of Calcium Phosphate Ceramics: this compound is used to modify the surface of calcium phosphate materials. For instance, octadecyl dihydrogen phosphate can be added during the production of calcium carbonate to confer hydrophobic properties by facilitating the deposition of calcium alkyl phosphates on the particle surfaces. vulcanchem.com In another application, octacalcium phosphate (OCP), a type of bone graft material, has been functionalized with drugs like cisplatin (B142131) and zoledronic acid. mdpi.com This functionalization aims to create drug-device combination systems where the drug is adsorbed onto the OCP surface for controlled release. mdpi.com

Nanocrystal Surface Functionalization: N-octadecyl phosphonic acid has been synthesized and used to functionalize the surface of nanocrystals such as cadmium selenide (B1212193) (CdSe) and hafnium dioxide (HfO₂). acs.org This surface modification with a long alkyl chain phosphonic acid ligand is readily achieved and can alter the properties of the nanocrystals for applications in electronics. acs.org

| Functionalized System | Modifying Agent | Purpose / Application |

| Calcium Carbonate | Octadecyl dihydrogen phosphate | To confer hydrophobic properties to the particles. vulcanchem.com |

| Octacalcium Phosphate (OCP) | Cisplatin, Zoledronic Acid | To create a bone graft material capable of local, controlled drug delivery. mdpi.com |

| Cadmium Selenide (CdSe) & Hafnium Dioxide (HfO₂) Nanocrystals | n-Octadecyl phosphonic acid | To functionalize the nanocrystal surface for use in solution-processed memristors. acs.org |

This table provides examples of different systems functionalized with this compound or its derivatives.

Interfacial Phenomena and Self Assembled Monolayers Sams

Fundamental Principles of Octadecyl Phosphate (B84403) Self-Assembly

The spontaneous formation of a highly ordered, two-dimensional assembly of octadecyl phosphate molecules on a substrate is a complex process driven by a combination of factors. ethz.ch These include the chemical affinity of the phosphate headgroup for the surface and the intermolecular interactions between the alkyl chains. ethz.chmdpi.com The resulting structure and stability of the SAM are influenced by parameters such as the solvent, temperature, and the nature of the substrate. researchgate.netresearchgate.net

The adsorption of this compound onto metal oxide surfaces is a critical step in the formation of SAMs. This process is largely governed by the strong interaction between the phosphate headgroup and the metal cations on the oxide surface. researchgate.netresearchgate.net

Research has shown that this compound molecules directly coordinate to metal cations on the surface of metal oxides, such as tantalum oxide (Ta₂O₅). researchgate.netacs.org This interaction involves the formation of a strong complexation bond between the terminal phosphate headgroup and the metal cations, for instance, Ta(V) cations. researchgate.net This direct coordination is a primary driving force for the self-assembly process.

The coordination of the phosphate headgroup to the metal oxide surface can occur through different binding modes. Studies have identified both monodentate and bidentate interactions between the phosphate group and the metal cations. researchgate.net In a monodentate interaction, one of the oxygen atoms of the phosphate group binds to a single metal cation. In a bidentate interaction, two oxygen atoms from the an un-deprotonated phosphate group can bind to a single metal cation, or two neighboring cations, creating a more stable, chelated structure. The presence of both monodentate and bidentate phosphate-Ta(V) coordinative interactions has been observed in the formation of this compound SAMs on tantalum oxide. researchgate.netacs.org

The strength of the bond between the phosphate headgroup and the metal oxide surface is a crucial factor determining the stability and quality of the resulting SAM. researchgate.netsurfacesciencewestern.com The phosphate headgroup has a strong affinity for various metal oxides, including those of tantalum, aluminum, niobium, and zirconium. ethz.ch This strong interaction leads to the formation of stable, densely packed monolayers. mdpi.comacs.org The bond between the phosphate headgroup and titania (TiO₂), for example, has been shown to be robust enough to withstand conditions such as UV light exposure, heat treatment, and air plasma. researchgate.net The high electrochemical stability of alkylphosphate SAMs on conducting metal oxides further underscores the strength of this surface interaction. acs.org The binding strength is influenced by factors such as the specific metal oxide and the pH of the surrounding environment, which can affect the protonation state of the phosphate headgroup. researchgate.netacs.org

| Substrate | Binding Interaction | Key Findings | Reference |

| Tantalum Oxide (Ta₂O₅) | Direct coordination, monodentate and bidentate phosphonate-metal interactions. | Forms a 2.2 nm thick, "tails-up"-oriented adlayer with strong P-O-Ta bonding. | researchgate.netacs.org |

| Titania (TiO₂) | Strong phosphate headgroup to titania bonding. | Monolayers are resistant to UV light, heat, and air plasma. | researchgate.net |

| Zirconia (ZrO₂) | Strong surface interaction. | Forms dense, highly ordered monolayers. | acs.org |

| Alumina (B75360) (Al₂O₃) | Strong covalent bonds with metal oxides. | Forms compact adsorption films. | researchgate.net |

| Niobium Oxide (Nb₂O₅) | Strong phosphate headgroup to metal oxide bonding. | Forms highly hydrophobic surfaces. | researchgate.net |

Molecular Packing and Conformational Ordering within SAMs

Local Near-Hexagonal Ordering

Formation Kinetics and Thermodynamic Parameters of SAMs

The quality, structure, and formation time of this compound SAMs are critically dependent on several experimental parameters, including the choice of solvent, solution concentration, and temperature.

Influence of Solvent Systems and Polarity on Monolayer Quality

The solvent system plays a decisive role in the kinetics and quality of SAM formation. Research has shown a strong correlation between solvent polarity and the resulting monolayer. Generally, the use of polar solvents for depositing octadecylphosphonic acid (ODPA) requires prolonged incubation periods, often several hours, to form well-ordered layers. cardiff.ac.uk

In contrast, non-polar solvents can significantly accelerate the process. Studies have found that well-ordered, full-coverage ODPA SAMs form rapidly, sometimes in minutes or even seconds, when using non-polar solvents with dielectric constants specifically between 3 and 5. For instance, solvents like cyclopentyl methyl ether (CPME) have been shown to produce uniform and rigid ODPA SAMs on titanium dioxide quickly at room temperature. cardiff.ac.ukresearchgate.net The choice of solvent can also influence the binding mechanism and close packing of the molecules on the substrate. nih.gov

Effect of Solution Concentration and Temperature on SAM Formation

Solution concentration is a key factor influencing surface coverage. For ODPA on titania, deposition from a 2 x 10⁻⁴ M solution in tetrahydrofuran (B95107) occurs rapidly, achieving a stable, high-quality monolayer. researchgate.netresearchgate.net Lowering the concentration to 2 x 10⁻⁶ M or 2 x 10⁻⁸ M results in only partial coverage. researchgate.netresearchgate.net Increasing the concentration generally enhances surface coverage, but only up to a certain point, beyond which molecular interactions can hinder further increases in SAM coverage. researchgate.net For example, on titanium quartz crystal microbalance sensors, a 0.5 mM ODPA concentration in CPME at 21°C was found to be optimal for forming a uniform, rigid monolayer. cardiff.ac.ukresearchgate.net

Temperature also significantly affects the kinetics of SAM formation. Increasing the solution temperature from 30°C to 60°C can enhance the growth rate of the monolayer. researchgate.net However, higher temperatures (e.g., 60°C) can sometimes lead to the formation of multilayers or defects, particularly when used with certain solvents like anisole. cardiff.ac.ukresearchgate.net Conversely, thermal treatment or annealing after the initial deposition can be beneficial, helping to transform hydrogen-bonded molecules into more stable, covalently bonded species on the surface. researchgate.net

Table 2: Influence of Formation Conditions on ODPA SAM Quality on TiO₂

| Solvent | Concentration | Temperature | Resulting Water Contact Angle | Monolayer Quality | Reference(s) |

|---|---|---|---|---|---|

| Cyclopentyl methyl ether (CPME) | 0.5 mM | 21°C (RT) | 117.6 ± 2.5° | Uniform, rigid, high coverage | cardiff.ac.ukresearchgate.net |

| Anisole | 1 mM | 21°C (RT) | ~13° | Potential aggregate/micelle formation, limited deposition | cardiff.ac.uk |

| Anisole | 1 mM | 60°C | Lower than expected | Suspected defects or uneven coverage | cardiff.ac.uk |

| Tetrahydrofuran (THF) | 2 x 10⁻⁴ M | Room Temp. | ~110° | Well-ordered, homogeneous | researchgate.netresearchgate.net |

| Tetrahydrofuran (THF) | 2 x 10⁻⁶ M | Room Temp. | N/A | Partial coverage | researchgate.netresearchgate.net |

Stability and Degradation of this compound SAMs

The robustness of this compound SAMs is crucial for their application. Their stability is typically assessed by exposing them to various environmental and chemical stressors.

Resistance to Environmental Stressors (e.g., UV Irradiation, Heat Treatment, Air Plasma)

This compound and phosphonate (B1237965) SAMs generally exhibit high stability, but they are susceptible to degradation under harsh conditions. Exposure to ultraviolet (UV) light (e.g., λ = 250 nm), aggressive heat treatment, and air plasma can all significantly alter the properties of the monolayer. researchgate.net These treatments typically lead to a marked increase in the wettability of the surface, with the water contact angle often dropping to 0°, which indicates the decomposition and removal of the hydrophobic alkyl chains. researchgate.netacs.org

Despite the degradation of the organic part of the molecule, the bond between the phosphate headgroup and the metal oxide substrate is remarkably strong and can withstand these conditions. researchgate.net Studies on titania have shown that phosphorus from the headgroup remains on the surface even after the alkyl chains are removed by these stressors. researchgate.net

The thermal stability depends on the substrate and the surrounding atmosphere.

On Titania (TiO₂): The alkyl chains of ODPA SAMs undergo thermal decomposition at temperatures above 350°C in air. researchgate.net However, the phosphate-titanium bond itself is stable to much higher temperatures, with phosphorus being detected on the surface even after heating to 800°C. researchgate.net Another study suggests a lower thermal stability threshold of below 300°C for covalently bonded ODPA SAMs on TiO₂. cardiff.ac.ukresearchgate.net

On Alumina (Al₂O₃): ODPA SAMs have been reported to be stable up to ~500°C when annealed in an ultra-high vacuum. researchgate.net

On Silicon (Si): Organophosphonate SAMs show an onset of thermal desorption at 350°C and are completely removed from the surface at approximately 500°C. acs.org

This robust anchoring of the phosphate headgroup is a key advantage for applications requiring a stable interfacial layer. researchgate.net

Mechanisms of SAM Degradation at Interfaces

Self-assembled monolayers (SAMs) of this compound and its close analog, octadecylphosphonic acid (ODPA), on various substrates are known for their robustness compared to other SAM systems like alkanethiols on gold. nih.gov However, they are susceptible to degradation under specific environmental conditions, which can impact the performance and lifetime of devices that rely on these interfaces. The degradation mechanisms are primarily influenced by factors such as temperature, humidity, and exposure to ultraviolet radiation.

The primary modes of degradation for phosphonic acid-based SAMs involve the disruption of the alkyl chain or the hydrolysis of the headgroup's bond with the substrate. researchgate.netrochester.edu Notably, the phosphorus-oxygen (P-O) bond between the phosphonate headgroup and a metal oxide substrate is remarkably stable, capable of withstanding high temperatures. researchgate.net

Thermal Degradation

The thermal stability of this compound and ODPA SAMs is highly dependent on the substrate material and the surrounding atmosphere (e.g., in air or in a vacuum). The degradation process typically involves the breakdown of the alkyl chains rather than the cleavage of the robust bond between the phosphonate headgroup and the metal oxide surface. researchgate.netsurfacesciencewestern.com

Studies on various metal oxide substrates have revealed different temperature thresholds for the degradation of these monolayers. For instance, ODPA SAMs on aluminum (Al) films annealed in air maintain their hydrophobicity up to 200°C. surfacesciencewestern.comrsc.org Above this temperature, the water contact angle begins to decrease, indicating the onset of degradation through the oxidation of the alkyl chains. surfacesciencewestern.com By 400°C, the surface becomes hydrophilic, suggesting significant degradation of the monolayer. surfacesciencewestern.com

On titania (TiO2), ODPA SAMs are reported to be thermally stable up to 300-350°C. researchgate.netcardiff.ac.uk Above this range, the monolayers undergo complete decomposition. researchgate.net In contrast, on alumina (Al2O3), ODPA SAMs have shown even greater thermal stability, remaining stable up to 500°C in some studies. researchgate.net Research on non-substituted alkyl phosphonic acid SAMs on alumina has shown that the cleavage of the bond between the alkyl backbone and the anchoring group occurs at temperatures above 673–773 K (400–500 °C). acs.org

The degradation mechanism at elevated temperatures is often attributed to the oxidation or breakage of the C-C and C-H bonds within the long alkyl chain. researchgate.netsurfacesciencewestern.com This process can lead to a disordered monolayer and the exposure of the underlying polar substrate, thereby increasing the surface's wettability.

| Substrate | Compound | Degradation Onset Temperature | Observations | Reference |

|---|---|---|---|---|

| Aluminum (Al) Film | ODPA | ~200°C (in air) | Oxidation of alkyl chains; decrease in water contact angle from 110° to <10° by 400°C. | surfacesciencewestern.com |

| Titanium Dioxide (TiO2) | ODPA | >300°C | Complete decomposition observed above 350°C. | researchgate.netresearchgate.net |

| Alumina (Al2O3) | ODPA | >500°C | Shows higher thermal stability compared to other substrates. | researchgate.net |

| Alumina (Al2O3) | Alkylphosphonic Acids | 400-500°C | Cleavage of the bond between the alkyl backbone and the phosphonic acid group. | acs.org |

| Mica | ODPA | ~95°C | Major change in SAM morphology; nucleation and growth of OPA precipitates. | researchgate.netacs.org |

Hydrolytic Degradation

While phosphonate SAMs exhibit good thermal and electrochemical stability, their long-term stability in aqueous environments can be a concern. utwente.nl The degradation mechanism in the presence of moisture involves the hydrolysis of the P-O-substrate bonds. rochester.edu This process can weaken the bond between the phosphonic acid headgroup and the metal oxide surface. rochester.edu

The hydrolysis of the P-O bonds can lead to a decrease in the binding strength of the monolayer to the substrate and, in sufficient amounts, can cause the entire molecule to desorb. rochester.edu This degradation pathway is particularly relevant for applications where the SAM-modified surface is exposed to humid air or aqueous solutions for extended periods. rochester.edu For example, in organic photovoltaic devices using an indium tin oxide (ITO) anode modified with a phosphonic acid SAM, moisture diffusion can lead to hydrolysis of the SAM buffer layer, lowering the anode work function and degrading device performance. rochester.edu

Photodegradation

Exposure to ultraviolet (UV) light can also induce the degradation of ODPA SAMs, particularly on photocatalytically active substrates like titanium dioxide (TiO2). The degradation mechanism on such substrates is typically an indirect oxidation process. When the TiO2 substrate is exposed to UV light with energy greater than its bandgap, electron-hole pairs are generated. These can react with adsorbed water and oxygen to produce highly reactive oxygen species, which then oxidize the alkyl chains of the SAM. This process leads to a decrease in the water contact angle as the alkyl chains are broken down, exposing the polar oxide surface.

Advanced Surface Modification and Nanostructure Engineering

Tailoring Surface Characteristics with Octadecyl Phosphate (B84403)

The unique molecular structure of octadecyl phosphate, consisting of a long hydrocarbon tail and a phosphate headgroup, allows for precise control over the surface properties of materials. The phosphate headgroup exhibits a strong affinity for metal oxide surfaces, leading to the formation of dense, well-ordered monolayers.

Hydrophobicity and Wettability Control

Self-assembled monolayers of this compound are instrumental in transforming hydrophilic surfaces into hydrophobic ones. The long octadecyl chains of the ODP molecules orient themselves away from the substrate, creating a low-energy surface that repels water.

This modification is quantified by measuring the water contact angle, which is the angle where a liquid-vapor interface meets a solid surface. A high water contact angle is indicative of a hydrophobic surface. For instance, ODP-modified surfaces can achieve water contact angles of approximately 158.9°. researchgate.net The formation of these superhydrophobic surfaces is rapid; for example, an oxidized copper mesh immersed in an octadecylphosphonic acid/tetrahydrofuran (B95107) solution develops superhydrophobicity almost instantaneously. researchgate.net

The effectiveness of ODP in controlling wettability has been demonstrated on various substrates, including titanium dioxide, aluminum oxide, and copper. researchgate.netresearchgate.netrsc.orgcardiff.ac.uk On titania, ODP SAMs can achieve an advancing water contact angle of up to 110 ± 2°. researchgate.net Similarly, on aluminum oxide, advancing water contact angles between 106° and 116° have been reported, confirming the formation of close-packed, hydrophobic films. rsc.orgresearchgate.net

The table below summarizes the water contact angles achieved on different substrates modified with this compound, illustrating its versatility in creating hydrophobic surfaces.

| Substrate | Treatment | Advancing Water Contact Angle (°) | Reference |

| Oxidized Copper Mesh | Immersion in 2 x 10⁻⁴ M ODPA/THF solution | ~158.9 | researchgate.net |

| Amorphous Titania | Immersion in OPA/tetrahydrofuran solution | 110 ± 2 | researchgate.net |

| Aluminum Oxide | Adsorption of n-octadecylphosphonic acid | 106 - 116 | rsc.orgresearchgate.net |

| Indium Tin Oxide (ITO) | Immersion in ODPA solution | 116.5 ± 0.6 | csem.ch |

| Indium Tin Oxide (ITO) | Spraying with ODPA solution | 113.1 ± 0.2 | csem.ch |

Surface Energy Modulation

The formation of this compound SAMs significantly reduces the surface energy of the substrate. vulcanchem.com The long, nonpolar alkyl chains of ODP are the primary reason for this reduction. vulcanchem.com This property is particularly useful in applications where low surface energy is desired, such as in the creation of anti-fouling surfaces and in modifying the properties of polymer composites. researchgate.netvulcanchem.com For example, in the modification of calcium carbonate particles, ODP treatment lowers the surface energy, as evidenced by contact angles greater than 120°. vulcanchem.com

Nanopatterning and Lithography Techniques Utilizing this compound SAMs

The well-defined and robust nature of this compound self-assembled monolayers makes them an ideal resist material for various nanolithography techniques. These techniques allow for the creation of patterns and structures at the nanoscale.

Atomic Force Microscopy (AFM) Based Nanoshaving

Atomic Force Microscopy (AFM) can be used not only for imaging but also as a tool for manipulating surfaces at the nanoscale. In a technique known as "nanoshaving," an AFM tip is used to selectively remove molecules from a SAM. rsc.orgrsc.org By applying a higher load to the AFM probe, it is possible to "shave" away regions of the ODP monolayer, exposing the underlying substrate. rsc.orgrsc.org

This process has been successfully applied to ODP SAMs on aluminum oxide surfaces. rsc.orgrsc.org Due to the strong bond between the alkylphosphonates and the oxide surface, loads exceeding 400 nN are required to pattern the monolayer. rsc.orgrsc.org This technique allows for the creation of trenches and other patterns with high precision.

Fabrication of Molecular Nanostructures

The areas exposed by nanoshaving can be subsequently functionalized by immersing the substrate in a solution containing a different molecule. This allows for the creation of chemical patterns on the surface. For example, after patterning an ODP SAM, the exposed regions can be backfilled with another phosphonate (B1237965), such as aminobutyl phosphonate, resulting in features as small as 39 nm. rsc.orgrsc.org

This method of combining nanoshaving with subsequent molecular assembly enables the fabrication of complex molecular nanostructures. rsc.orgrsc.org These patterned surfaces can then be used as templates for further applications, such as the selective deposition of nanoparticles or as resists for wet etching processes to create structures in the underlying metal. rsc.orgresearchgate.net For instance, nanoshaved ODP monolayers on aluminum have been used as a resist to etch trenches that are 25–35 nm deep and approximately 180 nm wide. rsc.orgresearchgate.net

The following table details the parameters and results of AFM-based nanoshaving on this compound SAMs.

| Substrate | Lithography Technique | Applied Load | Resulting Feature Size | Reference |

| Aluminum Oxide | Nanoshaving | > 400 nN | Trenches as small as 39 nm | rsc.orgrsc.org |

| Aluminum Oxide | Nanoshaving followed by wet etching | 600 nN | Trenches 25-35 nm deep, ~180 nm wide | rsc.orgresearchgate.net |

This compound in Composite Materials and Films

This compound also plays a crucial role in the development of advanced composite materials and thin films. Its ability to modify surfaces and self-assemble into ordered structures is key to its utility in these applications.

ODP is used as a modifier for fillers in polymer composites. For example, treating calcium carbonate with ODP produces hydrophobic particles that are more compatible with polymer matrices. vulcanchem.comnih.gov This improved compatibility enhances the dispersion of the filler within the polymer, leading to improved mechanical properties of the final composite material. sciengine.com The addition of ODP during the synthesis of calcium carbonate can also control the crystal growth, resulting in super-fine particles. vulcanchem.comnih.gov

Furthermore, ODP is utilized in the formation of Langmuir-Blodgett films, which are highly organized molecular assemblies created by transferring a monolayer of molecules from a liquid-air interface onto a solid substrate. acs.orgdntb.gov.uaresearcher.life These films, including those made with zirconium octadecylphosphonate, exhibit a well-defined layered structure. acs.org The ability to form such ordered films opens up possibilities for creating functional coatings with tailored optical and electronic properties.

Application in Metal (Oxide)-Polymer Interfaces

The creation of a stable and well-defined interface between metal oxides and polymers is crucial for the durability and functionality of composite materials. ucl.ac.uk this compound, and its acid form, octadecylphosphoric acid, are highly effective in modifying these interfaces. acs.org

Research has demonstrated that octadecylphosphoric acid spontaneously forms a dense, highly ordered self-assembled monolayer on various metal oxide surfaces, including tantalum oxide (Ta₂O₅), titanium oxide (TiO₂), and zirconium oxide (ZrO₂). acs.orgresearchgate.net The mechanism involves a strong, direct coordination between the terminal phosphate headgroup of the molecule and the metal cations on the oxide surface. acs.org This interaction can result in both monodentate and bidentate bonding, creating a robust anchor for the organic layer. acs.orgresearchgate.net

Table 1: Structural Characteristics of this compound Monolayers on Tantalum Oxide

| Parameter | Value | Significance |

|---|---|---|

| Monolayer Thickness | ~2.2 nm | Indicates the formation of a single, well-defined molecular layer. acs.orgresearchgate.net |

| Molecular Orientation | "Tails-up" | The hydrophobic octadecyl chains are oriented away from the oxide surface. acs.orgresearchgate.net |

| Intermolecular Spacing | ~0.5 nm | Suggests a densely packed, ordered structure. acs.orgresearchgate.net |

| Bonding Mechanism | P-O-Ta | Confirms strong, direct chemical bonding to the metal oxide substrate. acs.orgresearchgate.net |

| Coordination Type | Monodentate & Bidentate | Provides robust anchoring of the monolayer to the surface. acs.orgresearchgate.net |

Integration into Dielectric Polymer Nanocomposites

In the field of electronics and energy storage, there is a high demand for polymer nanocomposites with a high dielectric constant (high-k) and low dielectric loss. scribd.com These materials are essential for manufacturing components like capacitors, transistors, and energy storage devices. nih.gov A common strategy to enhance the dielectric properties of polymers is to incorporate inorganic nanoparticles with high dielectric permittivity, such as barium titanate (BaTiO₃) or titanium oxide (TiO₂). nih.govnih.gov

A significant challenge in creating these nanocomposites is the inherent incompatibility between the hydrophilic inorganic nanoparticles and the hydrophobic polymer matrix. ucl.ac.uk This incompatibility leads to particle agglomeration, creating voids and defects that can increase dielectric loss and lower the breakdown strength of the material. mdpi.com

Surface modification of the nanoparticles with molecules like this compound is a crucial strategy to overcome this issue. While direct studies on this compound are part of a broader research area, the principles derived from using similar phosphonic acids are directly applicable. ucl.ac.uknih.gov The phosphate headgroup of this compound binds strongly to the surface of the metal oxide nanoparticles, as described in the previous section. The long, non-polar octadecyl tail then provides a compliant, hydrophobic interface that is highly compatible with the polymer matrix.

This surface functionalization serves two primary purposes:

Improved Dispersion: The organic layer prevents the nanoparticles from aggregating, allowing for a uniform distribution throughout the polymer matrix. nih.gov

Research on various phosphonic acid-modified nanoparticles has shown that this approach significantly improves the dielectric properties of the resulting nanocomposites. For example, modifying BaTiO₃ nanoparticles with phosphonic acids has been shown to enhance the dielectric constant of polymethyl methacrylate (B99206) (PMMA) composites. ucl.ac.uk The use of this compound, with its long alkyl chain, is an effective method for creating a stable dispersion and a favorable interface, which are key to fabricating high-performance dielectric polymer nanocomposites. ucl.ac.uknih.gov

Table 2: Role of Surface Modification in Dielectric Nanocomposites

| Challenge in Nanocomposites | Solution via Surface Modification | Effect of this compound |

|---|---|---|

| Nanoparticle Agglomeration | Steric Hindrance from Surface Ligands | The long octadecyl chain prevents nanoparticles from getting too close, ensuring better dispersion. nih.gov |

| Poor Polymer-Filler Compatibility | Creation of a Compliant Interface | The hydrophobic tail enhances compatibility with the polymer matrix, improving homogeneity. ucl.ac.uk |

| High Dielectric Loss | Suppression of Interfacial Polarization | A well-defined, defect-free interface minimizes loss mechanisms. nih.gov |

| Low Breakdown Strength | Reduction of Voids and Defects | Uniform dispersion eliminates agglomerates that can act as points of electrical failure. mdpi.com |

The Role of this compound in Crystal Engineering and Particle Morphology Control

This compound, a long-chain alkyl phosphate, plays a significant role in the fields of materials science and crystal engineering. Its unique molecular structure, featuring a hydrophilic phosphate head and a long hydrophobic octadecyl tail, allows it to function as a powerful surface-modifying agent. This article explores the specific applications of this compound in controlling the growth and surface properties of inorganic crystals, particularly focusing on its influence on crystal growth inhibition and the formation of hydrophobic inorganic particles.

Role in Interfacial Science

Langmuir and Langmuir-Blodgett Films

Octadecyl phosphate is an excellent molecule for forming Langmuir films at the air-water interface. ethz.chscirp.org When spread on a water surface, the hydrophilic phosphate heads orient towards the water, and the hydrophobic tails point towards the air. By compressing this monolayer, a highly ordered, two-dimensional film can be created.

These Langmuir films can then be transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which are ultrathin organic layers with precisely controlled thickness and structure. ethz.ch The ability to create such well-defined films is valuable for applications in electronics, sensors, and biomaterials.

Surfactant and Emulsifier

As a surfactant, this compound can reduce the surface tension of liquids. Its amphiphilic structure allows it to position itself at the interface between two immiscible phases, such as oil and water. This property makes it an effective emulsifier, capable of stabilizing emulsions by preventing the coalescence of droplets. It finds use in various industrial formulations for this purpose. ontosight.ai Its disodium (B8443419) salt, for example, is used as an emulsifier in personal care products and pharmaceuticals. ontosight.ainist.gov

Analytical and Spectroscopic Characterization Methodologies

Surface-Sensitive Techniques for Thin Films and Interfaces

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1–10 nm of a material's surface. For octadecyl phosphate (B84403) films, XPS is instrumental in confirming the presence of the constituent elements (Carbon, Oxygen, Phosphorus) and in studying the bonding interaction between the phosphonate (B1237965) headgroup and the substrate.

High-resolution XPS spectra of the P 2p and C 1s regions are particularly revealing. The P 2p spectrum helps in identifying the chemical state of phosphorus, which is crucial for understanding the bonding mechanism to the substrate. For instance, studies on n-octadecylphosphonic acid (ODPA) monolayers on aluminum oxide have shown the P 2p region can be fitted with multiple components, with a primary peak around 133.3 eV attributed to the phosphonate group. researchgate.net Another component at a higher binding energy (e.g., 138.6 eV) may suggest the presence of phosphorus in a higher oxidation state, like phosphate. researchgate.net Analysis of the O 1s peak can distinguish between P=O and P-O-Substrate bonds, offering insights into whether the headgroup binds in a mono-dentate, bi-dentate, or tri-dentate fashion. princeton.edu For ODPA on silicon oxide, the absence of P=O and P-O bonding states in the O 1s spectrum suggests a tri-dentate bonding of the phosphorus head group. princeton.edu

The C 1s spectrum is used to confirm the presence of the long aliphatic chain. A strong peak at approximately 285.0 eV is characteristic of the hydrocarbon chain (C-C, C-H), confirming that the octadecyl chain is intact and bonded to the surface. researchgate.netnih.gov The relative intensities of the elemental peaks (e.g., C 1s, P 2p, and substrate signals like Si 2p or Ti 2p) are used to estimate the surface coverage and thickness of the monolayer. princeton.educardiff.ac.uk Angle-resolved XPS (ARXPS) further refines this by varying the take-off angle of the photoelectrons, which changes the sampling depth, allowing for the construction of a compositional depth profile of the ultra-thin film. princeton.edu

| Element | XPS Peak | Typical Binding Energy (eV) | Information Derived |

| Carbon | C 1s | ~285.0 | Presence of the octadecyl aliphatic chain. researchgate.net |

| Phosphorus | P 2p | ~133.3 - 134.0 | Confirms the phosphonate headgroup. researchgate.net |

| Phosphorus | P 2p | ~138.6 | Possible higher oxidation state (e.g., phosphate). researchgate.net |

| Oxygen | O 1s | ~531.1 - 533.1 | Distinguishes between P=O, P-O-H, and P-O-Substrate bonds, indicating bonding configuration. princeton.edu |

| Substrate | e.g., Ti 2p, Si 2p, Al 2p | Varies | Attenuation of substrate signal indicates film coverage and thickness. princeton.educardiff.ac.uk |

Table 1: Summary of typical XPS findings for octadecyl phosphate films.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique (probing the top 1-2 nm) that provides detailed molecular information about a surface. mdpi.com It involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. By analyzing the mass-to-charge ratio of these emitted ions, a mass spectrum is generated that is characteristic of the surface molecules.

For this compound SAMs, ToF-SIMS is used to confirm the presence of the intact molecule on the surface and to study its fragmentation patterns. uwo.ca Characteristic negative secondary ions include the deprotonated parent molecular ion [M-H]⁻ and fragments like PO₂⁻ and PO₃⁻, which are indicative of the phosphonate headgroup. nih.gov The detection of these ions confirms that the molecule is chemically intact upon adsorption. nih.gov

ToF-SIMS is also effective in assessing the surface coverage. The relative intensity of secondary ions associated with the this compound molecule versus those from the underlying substrate (e.g., Si⁺, AlO⁻, K⁺ from mica) correlates well with the degree of surface coverage as determined by other techniques like AFM and XPS. uwo.canih.gov Studies on octadecylphosphonic acid on mica have shown an excellent correlation between the relative SIMS intensity of the [OPA-H]⁻ ion and the surface carbon concentration measured by XPS. uwo.canih.gov Furthermore, the observation of molecular attachment ions involving substrate species (e.g., [M+K-2H]⁺ on mica) provides direct evidence of the chemical affinity between the phosphonate headgroup and the substrate surface. uwo.ca

| Ion Type | Example Secondary Ions (m/z) | Substrate | Information Gleaned |

| Molecular Ion | [M-H]⁻, [M+H]⁺ | Various | Confirms presence of intact this compound molecule. nih.gov |

| Headgroup Fragments | PO₂⁻, PO₃⁻, PO₃H₂⁻ | Various | Identifies the phosphonate headgroup. nih.gov |

| Substrate Ions | Si⁺, AlO⁻, K⁺ | Silicon, Alumina (B75360), Mica | Signal intensity is inversely proportional to film coverage. uwo.ca |

| Molecular Attachment Ions | [M+K-2H]⁺, [M+AlO-H]⁻ | Mica, Alumina | Indicates direct chemical bonding/interaction with the substrate. uwo.ca |

Table 2: Characteristic secondary ions observed in ToF-SIMS analysis of this compound SAMs.

Atomic Force Microscopy (AFM) Variants (e.g., Lateral Force Mode, Topographical Imaging, Conductive AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. oxinst.com It is a pivotal tool for characterizing the morphology, roughness, and thickness of this compound films. azom.com

Topographical Imaging is the most common AFM mode used to visualize the surface of the film. It reveals how the molecules assemble on the substrate, showing whether they form a complete, uniform monolayer or aggregate into islands or multilayers. cardiff.ac.ukuwo.ca For example, AFM images of octadecylphosphonic acid on mica substrates with varying surface coverages show distinct island-like domains that grow and coalesce until a complete, featureless monolayer is formed. uwo.ca The height of these domains, measured from the AFM line profiles, provides a direct measurement of the film thickness, which is typically found to be around 1.7 to 2.5 nm, consistent with the length of an upright octadecyl chain. uwo.ca

Lateral Force Microscopy (LFM) , a variant of AFM, measures the frictional forces between the scanning tip and the sample surface. This can be used to differentiate between areas of the substrate covered by the this compound film and bare areas, as the hydrocarbon-rich surface of the SAM exhibits different frictional properties than the underlying oxide substrate.

Conductive AFM (C-AFM) measures the local conductivity of a surface. While less common for simple alkyl phosphate films, it can be used to probe the electrical insulating properties of the monolayer or to study defects and pinholes in the film where current might preferentially flow to the conductive substrate.

| AFM Measurement | Finding | Substrate Example | Significance |

| Film Thickness | 1.7 ± 0.2 nm | Mica | Corresponds to the length of a single, vertically-oriented molecule, confirming monolayer formation. uwo.ca |

| Surface Roughness | Decreases with film completion | Titanium Dioxide | A smooth, featureless topography indicates a well-ordered, complete SAM. cardiff.ac.uk |

| Surface Morphology | Island growth at sub-monolayer coverage | Mica, Titania | Reveals the mechanism of self-assembly, starting from nucleation sites and growing outwards. uwo.ca |

| Film Stability | Film remains intact after solvent rinsing (for thermally treated films) | Stainless Steel | Demonstrates the robustness of the film and the strength of its bond to the substrate. researchgate.net |

Table 3: Key findings from AFM analysis of this compound films.

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM), often with Dissipation monitoring (QCM-D), is a mass-sensing technique that measures changes in the resonance frequency of a quartz crystal sensor as mass is adsorbed onto or desorbed from its surface. researchgate.netarxiv.org It is exceptionally sensitive, capable of detecting mass changes in the nanogram per square centimeter range, making it ideal for monitoring the real-time formation of this compound SAMs from solution. cardiff.ac.ukprinceton.edu

As this compound molecules adsorb onto the QCM sensor (typically coated with a relevant metal oxide like TiO₂ or SiO₂), the total oscillating mass increases, causing a decrease in the resonance frequency. cardiff.ac.uk According to the Sauerbrey equation, for thin, rigid films, this frequency change is directly proportional to the adsorbed mass. This allows for the precise quantification of the surface coverage or areal density of the molecules in the film. cardiff.ac.uk

Studies on the formation of octadecylphosphonic acid on TiO₂-coated QCM sensors have used this principle to optimize deposition conditions. cardiff.ac.uk By monitoring the frequency change over time, the kinetics of adsorption can be determined, revealing how quickly the monolayer forms. A plateau in the frequency shift indicates that a stable, complete monolayer has been achieved. For a well-ordered ODPA SAM on TiO₂, a Sauerbrey mass of approximately 285-290 ng/cm² has been reported, corresponding to a densely packed monolayer. cardiff.ac.uk

The dissipation measurement (QCM-D) provides additional information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed film. nih.gov A rigid film, like a well-ordered SAM, causes a small change in dissipation, whereas a soft, loosely-packed, or solvated layer results in a larger dissipation change. mdpi.com This helps to distinguish between the adsorption of intact vesicles and their rupture to form a planar bilayer, or between a rigid monolayer and a more disordered multilayer. mdpi.com

| Substrate | ODPA Concentration / Solvent | Temperature | Adsorbed Mass (ng/cm²) | Film Property |

| Titanium Dioxide | 0.5 mM in CPME | 21 °C | ~285-290 | Uniform, rigid SAM. cardiff.ac.uk |

| Titanium Dioxide | 1 mM in Anisole | 60 °C | > 290 | Suspected multilayer formation. cardiff.ac.uk |

| Silicon Dioxide | 0.05 mM in THF | Room Temp | ~0.82 nmol/cm² | ~75% coverage of a close-packed layer. princeton.edu |

Table 4: Representative QCM data for octadecylphosphonic acid (ODPA) adsorption.

Temperature-Programmed Desorption Mass Spectrometry (TPD-MS)

Temperature-Programmed Desorption Mass Spectrometry (TPD-MS) is a technique used to study the thermal stability of adsorbates and the strength of their bonding to a surface. scribd.com In a TPD experiment, a surface covered with the adsorbate (in this case, this compound) is heated at a controlled, linear rate in a vacuum. mpg.de A mass spectrometer monitors the molecules that desorb from the surface as a function of temperature. The resulting spectrum shows desorption peaks at specific temperatures, which are related to the activation energy of desorption.

For this compound SAMs on metal oxides, TPD-MS is used to differentiate between physically adsorbed (physisorbed) and chemically bonded (chemisorbed) molecules. Physisorbed species are held by weak van der Waals forces and desorb at lower temperatures, while chemisorbed species, which form a direct chemical bond with the substrate, require more energy and thus desorb at significantly higher temperatures.

Research on octadecylphosphonic acid SAMs on titanium dioxide has utilized TPD-MS to confirm the nature of the bonding. cardiff.ac.uk The results showed that the covalent bonding of the ODPA molecules to the TiO₂ surface occurs at temperatures around 110–120 °C. cardiff.ac.ukresearchgate.net The film demonstrates thermal stability up to approximately 300 °C, above which the hydrocarbon chain begins to decompose and desorb. cardiff.ac.uk This confirms the formation of a strong, covalent bond between the phosphonate headgroup and the titania substrate, leading to a thermally stable film. cardiff.ac.uk

| System | Temperature Range (°C) | Observation | Interpretation |

| ODPA on TiO₂ | ~110 - 120 | Onset of covalent bond formation signal. | Confirms the temperature required for chemisorption. cardiff.ac.uk |

| ODPA on TiO₂ | < 300 | Film remains stable. | The SAM is thermally stable in this range. cardiff.ac.uk |

| ODPA on TiO₂ | > 300 | Desorption of hydrocarbon fragments. | Decomposition of the octadecyl chain. cardiff.ac.uk |

Table 5: TPD-MS findings for octadecylphosphonic acid (ODPA) on Titanium Dioxide.

Contact Angle Goniometry (Wettability Assessment)

Contact Angle Goniometry is a simple yet powerful technique for assessing the wettability of a surface, which in turn provides information about the surface energy and the quality of a coating like an this compound SAM. biolinchina.commeasurlabs.com It measures the angle formed between a liquid droplet (typically purified water) and the solid surface. biolinchina.com

A bare metal oxide surface is typically hydrophilic, exhibiting a low water contact angle. When a complete, well-ordered SAM of this compound is formed, the surface is terminated by the methyl (-CH₃) groups of the long hydrocarbon chains. This creates a low-energy, non-polar surface that is highly hydrophobic (water-repelling). rsc.org

The measurement of the static water contact angle is therefore a primary indicator of the success of the SAM formation. measurlabs.com High water contact angles, typically greater than 110°, are indicative of a densely packed, well-ordered monolayer where the alkyl chains are oriented nearly perpendicular to the surface. cardiff.ac.uk Lower angles suggest an incomplete or disordered film with defects, where parts of the hydrophilic substrate are still exposed to the water droplet. researchgate.net

Dynamic contact angles (advancing and receding angles) can also be measured to assess the chemical homogeneity of the surface. whiterose.ac.uk The difference between the advancing and receding angles, known as contact angle hysteresis, is small for smooth, homogeneous surfaces and larger for rough or chemically heterogeneous surfaces.

| Substrate | Film Preparation Conditions | Static Water Contact Angle (°) | Surface Character |

| Titanium Dioxide | Bare, UV/Ozone cleaned | < 10 | Hydrophilic. researchgate.net |

| Titanium Dioxide | 0.5 mM ODPA in CPME, 21°C | 117.6 ± 2.5 | Highly hydrophobic, well-ordered SAM. cardiff.ac.uk |

| Titanium Dioxide | 1 mM ODPA in Anisole, 60°C | ~105 | Less ordered or defective film. cardiff.ac.uk |

| Zirconium Dioxide | ODPA SAM modified | > 150 (Superhydrophobic) | Highly water-repellent, well-ordered SAM on nanostructured surface. researchgate.net |

| Aluminum Oxide | ODPA SAM | 106 - 116 | Hydrophobic, close-packed film. researchgate.net |

Table 6: Water contact angle measurements on surfaces modified with octadecylphosphonic acid (ODPA).

Fourier Transform Infrared Spectroscopy (FTIR) and Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups and confirming the chemical structure of this compound and its derivatives. The analysis of this compound using FTIR reveals distinct absorption bands that are characteristic of its molecular structure. Specifically, the presence of P–O–C and P=O stretching vibrations, which appear around 1050 cm⁻¹ and 1250 cm⁻¹, respectively, confirms the chemisorption of the phosphate group onto various substrates. vulcanchem.com The NIST Chemistry WebBook provides a reference spectrum for octadecyl dihydrogen phosphate, recorded as a solid mull, which serves as a benchmark for its identification. nist.gov Studies on nanoparticles incorporating octadecylamine (B50001) and calcium phosphate have also used FTIR to confirm the presence of the constituent phosphate groups. trendsinpharmacy.org

The table below summarizes key FTIR absorption bands observed for this compound and related structures.

| Wavenumber (cm⁻¹) | Vibration Mode | Compound/Context | Reference |

| ~2920 | Asymmetric CH₂ Stretch | This compound Monolayer | ethz.ch |

| ~2850 | Symmetric CH₂ Stretch | This compound Monolayer | ethz.ch |

| ~1250 | P=O Stretch | This compound | vulcanchem.com |

| ~1050 | P–O–C Stretch | This compound | vulcanchem.com |

For the analysis of ultrathin films and monolayers, Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) offers significantly enhanced sensitivity compared to standard IRRAS. bruker.com This technique is particularly effective for studying molecules adsorbed on reflective surfaces, such as metals. bruker.comjasco.hu PM-IRRAS has been successfully employed to characterize self-assembled monolayers of this compound on titanium dioxide (TiO₂) surfaces. ethz.ch These measurements reveal sharp, intense bands for the methylene (B1212753) (CH₂) stretching vibrations, indicating a high degree of conformational order and dense packing within the monolayer. ethz.ch The key advantage of PM-IRRAS is its ability to eliminate spectral interference from atmospheric water vapor and CO₂, which is crucial for detecting the subtle signals from a monolayer. bruker.comjasco.hunih.gov This is achieved by modulating the polarization of the incident infrared beam and detecting the differential reflection of p- and s-polarized light, which makes a separate reference measurement unnecessary. bruker.comjasco.hu

Optical Waveguide Lightmode Spectroscopy (OWLS) and Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS)

Optical Waveguide Lightmode Spectroscopy (OWLS) is a surface-sensitive technique used to monitor the real-time adsorption and desorption of molecules on a waveguide surface. acs.org It has been utilized to study the self-assembly of octadecyl phosphoric acid ester (ODP) on tantalum(V) oxide surfaces. acs.org These in-situ measurements demonstrated that the adsorption process is rapid, with a complete monolayer forming within minutes. acs.org The technique measures the adsorbed mass per unit area, providing quantitative data on the kinetics of monolayer formation and the stability of the resulting film. acs.orgresearchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the orientation and electronic structure of molecules in self-assembled monolayers. acs.orgacs.orgdoi.org By analyzing the absorption of polarized soft X-rays at the carbon K-edge, NEXAFS can determine the average tilt angle of the alkyl chains with respect to the surface normal. acs.org Studies on this compound monolayers on various metal oxides, including tantalum(V) oxide, titanium oxide, niobium oxide, and aluminum oxide, have shown that these molecules form highly oriented and well-ordered films. acs.orgacs.org The quality and packing density of these alkanephosphate layers are comparable to the well-established alkanethiol-on-gold systems, demonstrating the versatility of the phosphate headgroup for creating robust self-assembled monolayers on a variety of oxide substrates. acs.orgacs.org

Bulk Material Characterization

X-ray Diffraction (XRD) is a primary analytical method for the characterization of crystalline materials. usp.org The technique provides detailed information about the atomic and molecular arrangement within a crystal lattice. For any crystalline form of this compound, XRD can be used to identify the specific solid phase and determine its crystallographic purity. usp.org The diffraction pattern, which is a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a particular crystalline structure. researchgate.net From this pattern, it is possible to calculate lattice parameters and gain insight into the packing of the molecules. usp.org While single-crystal XRD provides the most definitive structural data, X-ray powder diffraction (XRPD) is widely used for the routine identification and quality control of bulk crystalline powders. usp.org The technique has been applied to characterize various materials containing phosphate groups, such as magnetite nanoparticles coated with octadecylphosphonic acid, confirming their crystalline nature. mdpi.com

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are used to investigate the surface topography and morphology of materials containing this compound. These techniques scan a focused beam of electrons across a sample's surface to generate high-magnification images. uitm.edu.my SEM analysis of nanoparticles synthesized with octadecylamine and calcium phosphate revealed dense and spherical particle morphologies. trendsinpharmacy.org FE-SEM provides clearer and less distorted images with spatial resolution down to the nanometer scale, making it ideal for examining nanoscale features. uitm.edu.mynovitom.com It has been used to study the morphology of various substrates and coatings, including coated cathode materials for batteries and surface-modified fabrics. diva-portal.orgresearchgate.net The ability to operate at low accelerating voltages also reduces sample charging and damage, which is particularly useful for insulating or delicate organic materials. uitm.edu.my

Transmission Electron Microscopy (TEM) is an essential tool for visualizing the size, shape, and internal structure of nanoparticles at high resolution. case.edu In a TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed morphological information. nih.gov This technique has been employed to characterize nanoparticles modified with this compound and its derivatives. For instance, TEM analysis confirmed the spherical morphology of bifunctional magnetic nanoparticles containing octadecyl groups. rsc.org It has also been used to measure the average diameter of octadecylphosphonic acid-coated magnetite nanoparticles, which were found to be in the range of 12-15 nm. mdpi.com Furthermore, TEM studies have provided evidence for the formation of a surface-bound phosphate layer on calcium carbonate particles when treated with octadecyl dihydrogen phosphate, demonstrating the role of the compound in modifying particle surfaces. vulcanchem.com

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)

Spectroscopic Analysis of Molecular Structure and Interactions

The collective application of the spectroscopic methodologies described provides a comprehensive understanding of this compound's molecular structure and its interactions with surfaces. FTIR and PM-IRRAS confirm the chemical identity through characteristic phosphate and alkyl chain vibrations and reveal the high conformational order of the alkyl chains in self-assembled monolayers. vulcanchem.comethz.ch NEXAFS complements this by providing quantitative information on the molecular orientation, confirming that the alkyl chains stand largely upright on oxide surfaces. acs.orgacs.org Concurrently, OWLS offers a dynamic view of the self-assembly process, quantifying the rapid formation of these ordered layers in real-time. acs.org Together, these spectroscopic techniques are indispensable for the molecular-level design and characterization of functional surfaces and materials based on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of organic molecules, including this compound. measurlabs.com It provides detailed insights into the atomic structure and chemical environment of the nuclei. measurlabs.com

Solid-State ³¹P and ¹³C NMR:

Solid-state NMR is particularly useful for analyzing this compound in its solid form, providing information about the phosphorus and carbon environments within the crystal lattice.

³¹P Solid-State NMR: The phosphorus-31 (³¹P) nucleus is a sensitive probe for characterizing the phosphate group. mdpi.comlibretexts.org In the solid state, the chemical shift of the ³¹P nucleus in this compound provides information about the local environment of the phosphorus atom, including the nature of its bonding to the octadecyl chain and any intermolecular interactions. researchgate.net Studies on related organophosphate compounds have shown that ³¹P solid-state NMR can distinguish between different phosphate species and their bonding motifs. researchgate.net For instance, research on octacalcium phosphate has utilized ³¹P solid-state NMR to assign specific phosphate groups within the crystal structure. nih.govnih.gov

¹³C Solid-State NMR: Carbon-13 (¹³C) NMR complements ³¹P NMR by providing detailed information about the carbon skeleton of the octadecyl chain. pressbooks.pub The chemical shifts of the various carbon atoms along the long alkyl chain can be resolved, confirming the structure and purity of the octadecyl group. researchgate.net The signal for the carbon atom attached to the phosphate group (C-O-P) is of particular interest as its chemical shift is influenced by the phosphate moiety. pressbooks.pub

Diffusion-Ordered Spectroscopy (DOSY) NMR:

DOSY NMR is a powerful technique for analyzing mixtures and determining the size of molecules in solution by measuring their diffusion coefficients. researchgate.net In the context of this compound, DOSY can be used to:

Determine Aggregation State: this compound, being an amphiphilic molecule, can form micelles or other aggregates in solution. DOSY NMR can distinguish between individual molecules and these larger aggregates based on their different diffusion rates. rsc.org

Purity Analysis: The technique can help to identify impurities by separating their signals from those of this compound in the diffusion dimension. researchgate.net

Research on other phosphate-containing molecules has demonstrated the utility of DOSY in separating and identifying different species in a mixture based on their molecular weight and shape. researchgate.netscispace.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure.

Key characteristic absorption bands for octadecyl dihydrogen phosphate include: nist.gov

P=O Stretching: A strong absorption band is typically observed around 1250 cm⁻¹.

P-O-C Vibrations: These vibrations usually appear in the region of 1050 cm⁻¹.

O-H Stretching: Broad absorption from the P-OH groups is also expected.

C-H Stretching: Strong absorptions corresponding to the stretching of the C-H bonds in the long octadecyl chain are present.

The NIST Chemistry WebBook provides a reference spectrum for octadecyl dihydrogen phosphate, noting that it was measured on a dispersive instrument and may differ from spectra obtained on modern FTIR instruments. nist.gov The provided spectrum was taken from a sample in a solid state (split mull). nist.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of materials like this compound.

When analyzing this compound by TGA, the data reveals the temperatures at which the compound begins to decompose and the different stages of weight loss. teilar.grmendeley.com This information is crucial for understanding its thermal stability. For instance, TGA can show the initial loss of any bound water, followed by the decomposition of the organic octadecyl chain and finally the phosphate group at higher temperatures. teilar.gr Studies on materials treated with phosphate compounds have shown that TGA can reveal how these compounds alter the thermal decomposition process, often leading to increased char residue. teilar.gr

Chromatographic and Mass Spectrometric Techniques for Compound Analysis

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound, often in complex matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. idealpublication.in This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In a typical LC-MS/MS analysis of this compound, a reversed-phase column (such as C8 or C18) is often used for separation. nih.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govshimadzu.com

Electrospray ionization (ESI) is a common ionization technique used for organophosphates. idealpublication.innih.gov this compound can be detected in negative ion mode, where the molecular ion [M-H]⁻ is observed. nih.gov For a related compound, octadecenyl thiophosphate, the [M-H]⁻ ion was observed at m/z 363.1. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion, and the resulting product ions provide structural confirmation and allow for highly selective and sensitive quantification. cdc.gov

| LC-MS/MS Parameters for a Related Compound (Octadecenyl Thiophosphate) | |

| Chromatography | |

| Column | C8 analytical column (Symmetry, 3.5 μm, 2.1×100 mm) nih.gov |

| Mobile Phase | Acetonitrile and water with 10 mM ammonium acetate nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Gradient | 30% to 70% Acetonitrile in 1 minute, hold for 1 minute, return to 30% in 1 minute nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode nih.gov |

| Precursor Ion [M-H]⁻ | m/z 363.1 nih.gov |

This table presents data for a structurally similar compound, octadecenyl thiophosphate, as a representative example of the analytical conditions that could be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of GC with the identification power of mass spectrometry. brjac.com.br Similar to GC-NPD, analysis of this compound by GC-MS would typically require prior derivatization to increase its volatility. nist.gov

Other Characterization Methods

Beyond primary spectroscopic and analytical techniques, other methods provide crucial insights into the interfacial and morphological properties of this compound. These methodologies are particularly important for understanding its behavior in various applications, such as in the formation of monolayers and as a surface-modifying agent.

Zeta Potential Measurements for Surface Charge Assessment